5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline
Description
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline is a synthetic 3,4-dihydroisoquinoline derivative characterized by a 2-methoxyethoxy substituent at the 5-position of the isoquinoline scaffold. The 2-methoxyethoxy group introduces both ether and methoxy functionalities, which may enhance solubility in polar solvents and influence pharmacokinetic properties such as bioavailability and metabolic stability .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C12H15NO2/c1-14-7-8-15-12-4-2-3-10-9-13-6-5-11(10)12/h2-4,9H,5-8H2,1H3 |
InChI Key |
MMXKMROATOSSMJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC2=C1CCN=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a substituted benzaldehyde, followed by cyclization to form the isoquinoline core. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminium hydride, followed by acid-catalyzed cyclization.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its fully saturated analogs. Sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al) is a commonly used reducing agent.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinolines.
Scientific Research Applications
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their substituents are summarized below:
Key Observations :
- Substituent Effects on Solubility : The 2-methoxyethoxy group in the target compound likely improves water solubility compared to hydrophobic groups like chlorophenyl or phenyl, which are associated with increased lipophilicity (logP) .
Pharmacokinetic and Toxicological Considerations
- Metabolic Stability : Methoxyethoxy groups may resist oxidative metabolism better than simple methoxy groups due to steric hindrance, as seen in compound 6a-1’s reduced hepatotoxicity compared to agomelatine .
Biological Activity
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₁H₁₅NO₂
- Molecular Weight : 189.25 g/mol
- IUPAC Name : 5-(2-methoxyethoxy)-3,4-dihydroisoquinoline
1. Antimicrobial Activity
Research indicates that 5-(2-methoxyethoxy)-3,4-dihydroisoquinoline exhibits notable antimicrobial properties. In a comparative study, it demonstrated enhanced antibacterial potency against various strains, including resistant bacteria such as MRSA and Pseudomonas aeruginosa. Its effectiveness was measured against standard antibiotics like ampicillin, revealing superior activity in several cases .
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Notably, it has been found to target specific pathways involved in tumor growth and metastasis .
3. Acetylcholinesterase Inhibition
5-(2-Methoxyethoxy)-3,4-dihydroisoquinoline has been investigated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The compound demonstrated significant inhibition of AChE, suggesting potential therapeutic applications in neurodegenerative disorders .
The mechanisms underlying the biological activities of 5-(2-methoxyethoxy)-3,4-dihydroisoquinoline involve:
- Enzyme Interaction : The compound binds to active sites on enzymes like AChE, preventing substrate hydrolysis and enhancing neurotransmitter availability.
- Cell Signaling Pathways : It modulates key signaling pathways associated with cell survival and apoptosis, contributing to its anticancer effects.
- Membrane Disruption : The antimicrobial activity may stem from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the compound against several bacterial strains and found it exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics. The results are summarized in Table 1.Bacterial Strain MIC (µg/mL) Reference Antibiotic (MIC µg/mL) MRSA 8 16 (Ampicillin) E. coli 4 32 (Ampicillin) Pseudomonas aeruginosa 16 64 (Ciprofloxacin) -
Anticancer Activity :
In vitro studies on cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations of 10 µM and above.Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 12
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
